molecular formula C14H13N3OS B12896263 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine CAS No. 143541-11-1

5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B12896263
CAS No.: 143541-11-1
M. Wt: 271.34 g/mol
InChI Key: AMIVFIHFZJMBSX-UHFFFAOYSA-N
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Description

5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the naphthalene moiety in this compound adds to its potential biological and chemical significance.

Preparation Methods

The synthesis of 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-naphthol with ethyl bromoacetate to form 2-(naphthalen-2-yloxy)ethyl acetate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects . The naphthalene moiety enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as 2-amino-5-ethyl-1,3,4-thiadiazole and 2-(naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide . These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of the naphthalene moiety and the thiadiazole ring in this compound contributes to its distinct biological and chemical characteristics.

Properties

143541-11-1

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

5-(1-naphthalen-2-yloxyethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H13N3OS/c1-9(13-16-17-14(15)19-13)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,15,17)

InChI Key

AMIVFIHFZJMBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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